

An In-depth Technical Guide to 2-(4-Pentylphenyl)acetic Acid

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Compound of Interest

Compound Name: 2-(4-Pentylphenyl)acetic acid

Cat. No.: B1223487

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CAS Number: 14377-21-0

This technical guide provides a comprehensive overview of **2-(4-Pentylphenyl)acetic acid**, a versatile carboxylic acid derivative. The information is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, experimental protocols, and insights into its potential applications.

Chemical and Physical Properties

2-(4-Pentylphenyl)acetic acid is a white to yellow solid at room temperature.^[1] It is characterized by a phenylacetic acid core substituted with a pentyl group at the para position. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Table 1: Physicochemical Properties of **2-(4-Pentylphenyl)acetic Acid**

Property	Value	Reference
CAS Number	14377-21-0	[2] [3]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[2] [3]
Molecular Weight	206.28 g/mol	[2] [3]
Boiling Point	333.6 °C	[4]
Appearance	White to Yellow Solid	[1]
Purity	≥98%	[2]
Storage	Room temperature, dry	[2] [4]
XLogP3 (Computed)	3.9	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(4-Pentylphenyl)acetic acid** is not readily available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the aliphatic protons of the pentyl chain. The aromatic protons would likely appear as two doublets in the aromatic region. The benzylic CH₂ group would present as a singlet. The pentyl group would exhibit a series of multiplets, with the terminal methyl group appearing as a triplet.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the benzylic carbon, and the five carbons of the pentyl chain.

Expected IR Spectral Data: The infrared spectrum is anticipated to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp peak for the C=O stretch of the carbonyl group would be expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present.

Expected Mass Spectrometry Data: The mass spectrum would show the molecular ion peak (M^+) at m/z 206. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pentyl chain.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(4-Pentylphenyl)acetic acid** is not widely published, a common and effective method for preparing similar phenylacetic acid derivatives is through the hydrolysis of the corresponding benzyl cyanide.

General Experimental Protocol: Synthesis of Phenylacetic Acid Derivatives via Benzyl Cyanide Hydrolysis

This protocol outlines a general procedure for the synthesis of phenylacetic acids from benzyl cyanides, which can be adapted for the synthesis of **2-(4-Pentylphenyl)acetic acid**. The initial step would involve the synthesis of 4-pentylbenzyl cyanide.

Materials:

- 4-Pentylbenzyl cyanide
- Sulfuric acid (concentrated)
- Water
- Mechanical stirrer
- Reflux condenser
- Round-bottom flask
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully mix water and concentrated sulfuric acid in appropriate proportions.
- Add 4-pentylbenzyl cyanide to the acidic solution.
- Heat the mixture to reflux and stir vigorously for several hours to ensure complete hydrolysis.
[5]
- After the reaction is complete, cool the mixture and pour it into cold water.
- The crude **2-(4-pentylphenyl)acetic acid** will precipitate as a solid.
- Collect the solid by filtration and wash it with cold water.
- The crude product can be further purified by recrystallization from a suitable solvent.

Diagram 1: General Synthesis Workflow



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Caption: General workflow for the synthesis of **2-(4-Pentylphenyl)acetic acid**.

Biological Activity and Potential Applications

2-(4-Pentylphenyl)acetic acid is primarily recognized as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[4]

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] These drugs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins,

mediators of pain and inflammation.^[7] The structure of **2-(4-Pentylphenyl)acetic acid**, with its lipophilic pentyl group, makes it a suitable scaffold for the development of novel NSAIDs with potentially improved potency or altered pharmacokinetic profiles.

Diagram 2: NSAID Mechanism of Action



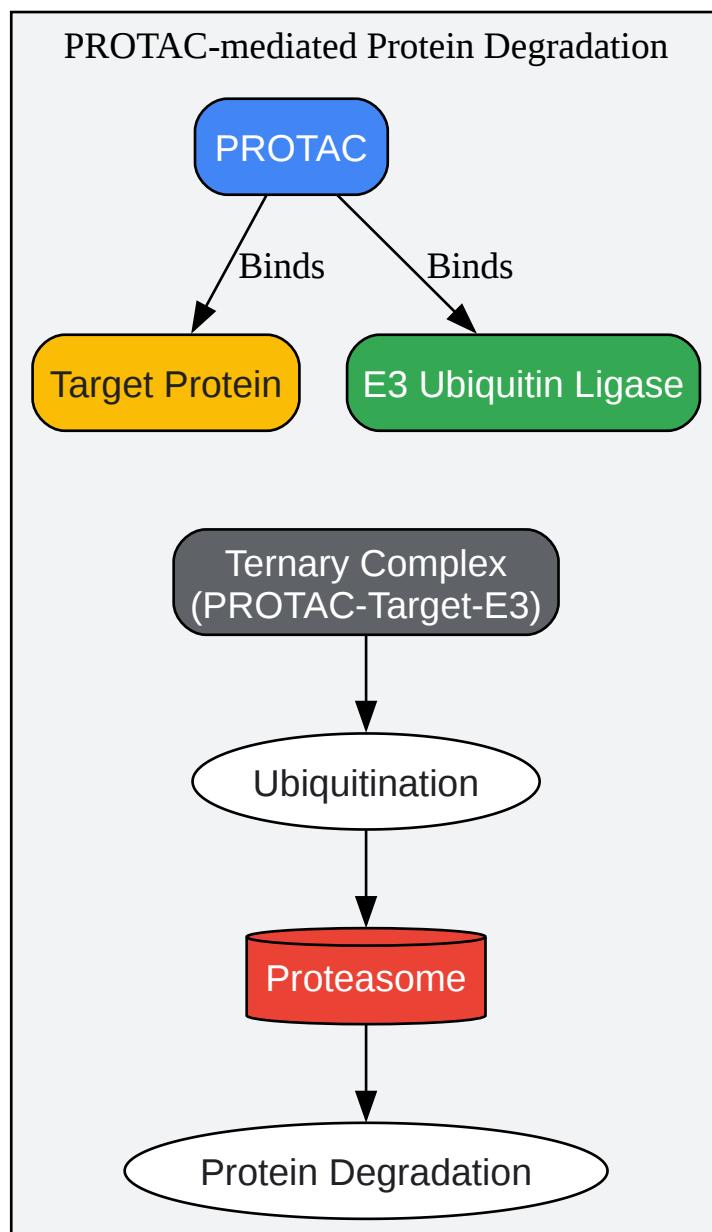
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Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Component for Targeted Protein Degradation (TPD)

The search results indicate that **2-(4-Pentylphenyl)acetic acid** is classified as a "Protein Degrader Building Block".^[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.^[8] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Carboxylic acid moieties are often used as handles for attaching these components to the linker. The structure of **2-(4-Pentylphenyl)acetic acid** could serve as a precursor to a ligand for a target protein of interest.

Diagram 3: PROTAC Mechanism of Action



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [calpaclab.com](https://www.calpaclab.com) [calpaclab.com]
- 3. 4-n-Pentylphenylacetic acid | C13H18O2 | CID 2840098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
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